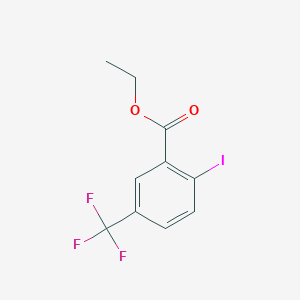
Ethyl 2-iodo-5-(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-iodo-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8F3IO2 and a molecular weight of 344.07 g/mol . It is characterized by the presence of an ethyl ester group, an iodine atom, and a trifluoromethyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-iodo-5-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the iodination of ethyl 5-(trifluoromethyl)benzoate. The reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination reactions. These reactions are carried out in reactors equipped with temperature and pressure control systems to optimize yield and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-iodo-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl 2-amino-5-(trifluoromethyl)benzoate.
Oxidation Reactions: Oxidation can lead to the formation of ethyl 2-iodo-5-(trifluoromethyl)benzoic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in the presence of a suitable catalyst.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Ethyl 2-amino-5-(trifluoromethyl)benzoate.
Reduction: Ethyl 2-iodo-5-(trifluoromethyl)benzyl alcohol.
Oxidation: Ethyl 2-iodo-5-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Ethyl 2-iodo-5-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 2-iodo-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-iodo-4-(trifluoromethyl)benzoate
- Ethyl 2-iodo-3-(trifluoromethyl)benzoate
- Ethyl 2-iodo-6-(trifluoromethyl)benzoate
Uniqueness
Ethyl 2-iodo-5-(trifluoromethyl)benzoate is unique due to the specific positioning of the iodine and trifluoromethyl groups on the benzene ring. This positioning can significantly influence the compound’s reactivity and interaction with other molecules, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H8F3IO2 |
|---|---|
Molecular Weight |
344.07 g/mol |
IUPAC Name |
ethyl 2-iodo-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H8F3IO2/c1-2-16-9(15)7-5-6(10(11,12)13)3-4-8(7)14/h3-5H,2H2,1H3 |
InChI Key |
ITLLLOLEOQKGQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


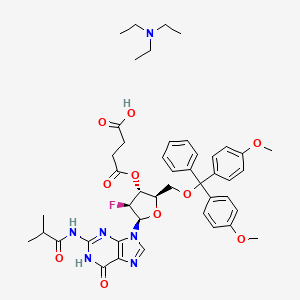
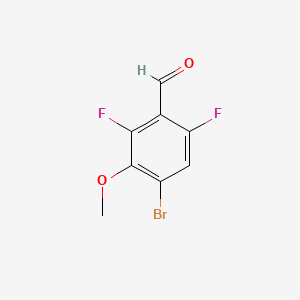

![2,5-Dihydroxy-3-(1-methyl-1H-indol-2-YL)-6-phenyl-[1,4]benzoquinone](/img/structure/B14754615.png)

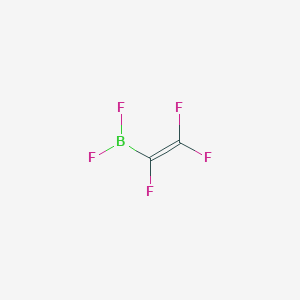

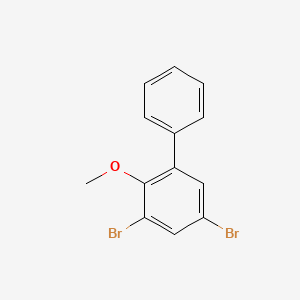
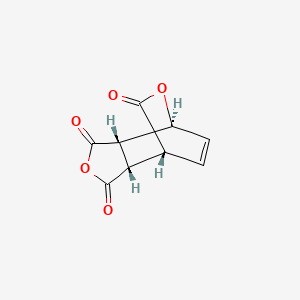
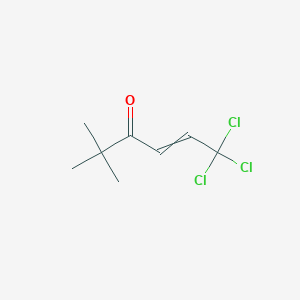
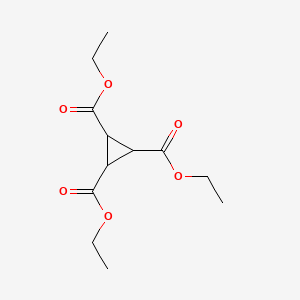
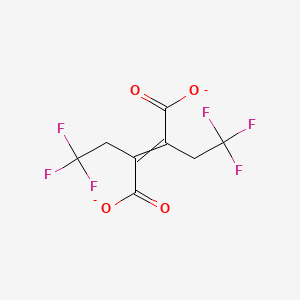
![4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one;1-(dimethylamino)propan-2-ol](/img/structure/B14754662.png)
![Bicyclo[3.1.1]heptane-2-carboxylic acid, 2-hydroxy-6,6-dimethyl-](/img/structure/B14754679.png)
